
2,4-Bis(1-pyrrolidinyl)quinazoline
Übersicht
Beschreibung
2,4-bis(1-pyrrolidinyl)quinazoline is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The most notable application of 2,4-bis(1-pyrrolidinyl)quinazoline is its role as an anticancer agent. Research indicates that quinazoline derivatives can inhibit various protein kinases associated with cancer progression, particularly the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).
Case Studies
- A study demonstrated that derivatives of quinazoline, including this compound, showed potent cytotoxicity against various cancer cell lines with IC50 values in the nanomolar range. For example, modifications to the quinazoline scaffold significantly enhanced its activity against prostate cancer cells .
- Another investigation into quinazoline derivatives reported their effectiveness in inhibiting tubulin polymerization, a critical process for cell division. This action further supports their potential as anticancer agents by disrupting mitotic processes in cancer cells .
Antimicrobial Properties
Recent studies have also explored the antimicrobial properties of quinazoline derivatives. Specifically, this compound has shown potential as a fluoroquinolone-like inhibitor against bacterial gyrase and DNA topoisomerase IV.
Case Studies
- In vitro studies revealed that certain derivatives exhibited moderate to strong antibacterial activity against both Gram-positive and Gram-negative strains. For instance, compounds derived from this compound demonstrated significant inhibition zones compared to standard antibiotics like ampicillin .
Other Therapeutic Applications
Beyond oncology and antimicrobial activity, quinazolines have been investigated for various other therapeutic effects:
- Anti-inflammatory Agents : Some studies suggest that quinazoline derivatives may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .
- Anticonvulsant Activity : There is emerging evidence supporting the use of quinazolines as anticonvulsants, providing a novel approach for managing seizure disorders .
Eigenschaften
Molekularformel |
C16H20N4 |
---|---|
Molekulargewicht |
268.36 g/mol |
IUPAC-Name |
2,4-dipyrrolidin-1-ylquinazoline |
InChI |
InChI=1S/C16H20N4/c1-2-8-14-13(7-1)15(19-9-3-4-10-19)18-16(17-14)20-11-5-6-12-20/h1-2,7-8H,3-6,9-12H2 |
InChI-Schlüssel |
VGDXTDLSFZUVNN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC(=NC3=CC=CC=C32)N4CCCC4 |
Kanonische SMILES |
C1CCN(C1)C2=NC(=NC3=CC=CC=C32)N4CCCC4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.